プレグネノロンメチルエーテル

概要

説明

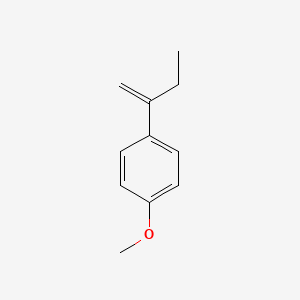

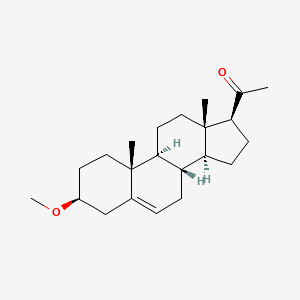

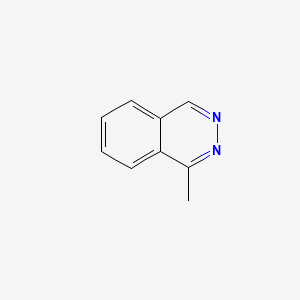

MAP4343は、3β-メトキシプレグネノロンとしても知られており、プレグネノロンの合成誘導体です。それは神経活性ステロイドであり、神経保護と神経可塑性の分野で特に、さまざまな治療用途で有望な可能性を示しています。 MAP4343は、微小管結合タンパク質2(MAP2)に結合し、チューブリン重合を促進し、神経突起伸長を強化し、神経毒性物質からニューロンを保護します .

科学的研究の応用

MAP4343 has a wide range of scientific research applications:

Chemistry: MAP4343 is used as a model compound to study the effects of neuroactive steroids on microtubule dynamics.

Biology: It is used to investigate the role of microtubule-associated proteins in neuronal development and function.

Medicine: MAP4343 has shown potential as an antidepressant and neuroprotective agent.

作用機序

MAP4343は、微小管結合タンパク質2(MAP2)に結合し、チューブリンの重合を促進することによって効果を発揮します。これは、神経突起伸長を強化し、神経毒性物質からニューロンを保護します。 この化合物は、中枢神経系の神経伝達物質受容体に対する親和性を持たないため、その作用機序は他の抗うつ薬とは異なります . MAP4343は、細胞内の構造タンパク質、特にニューロンの構造と機能の維持に重要な役割を果たす微小管を調節します .

類似の化合物との比較

類似の化合物

プレグネノロン: 神経活性特性も持つMAP4343の母化合物です。

フルオキセチン: 抗うつ薬として使用される選択的セロトニン再取り込み阻害薬です。

デキサメタゾン: 抗炎症作用と免疫抑制作用を持つコルチコステロイドです。

MAP4343の独自性

MAP4343は、微小管結合タンパク質2に結合し、チューブリン重合を促進する能力が独自です。これは、他の類似の化合物では観察されません。 フルオキセチンとは異なり、MAP4343は神経伝達物質受容体を標的にしないため、異なる作用機序を持つ新規治療薬です .

生化学分析

Biochemical Properties

Pregnenolone Methyl Ether, like its parent compound pregnenolone, interacts with various targets including microtubules (MTs) . It positively affects the MT-binding of MAP2 and the plus-end tracking protein CLIP170 . Furthermore, PME influences the state of MT acetylation .

Cellular Effects

Pregnenolone Methyl Ether has been shown to modify microtubule dynamics in live cells, increase neurite outgrowth, and change growth cone morphology in mouse cerebellar granule neuronal culture . It also promotes the entry of MTs into dendritic spines in vitro .

Molecular Mechanism

Pregnenolone Methyl Ether induces the open active conformation of CLIP170 and promotes the entry of MTs into dendritic spines . This suggests that PME, like pregnenolone, can regulate microtubule dynamics through its interaction with microtubule-associated proteins .

Temporal Effects in Laboratory Settings

The positive effect of Pregnenolone Methyl Ether on cognitive deficits persisted for 1 week after treatment withdrawal in symptomatic Cdkl5-knock-out mice .

Dosage Effects in Animal Models

The administration of Pregnenolone Methyl Ether to symptomatic Cdkl5-knock-out mice improved hippocampal-dependent behavior and restored spine maturation and the localization of MT-related proteins in the synaptic compartment .

Metabolic Pathways

Pregnenolone Methyl Ether is a synthetic derivative of pregnenolone . Pregnenolone is the first substance in the steroid-synthetic pathway and can be further metabolized into other steroids . Unlike pregnenolone, PME is not metabolized into other downstream molecules with specific biological properties .

準備方法

合成経路と反応条件

MAP4343は、プレグネノロンからメチル化プロセスを通じて合成されます。合成には、プレグネノロンをその3β-メトキシ誘導体に変換することが含まれます。これは、炭酸カリウムなどの塩基の存在下で、ヨウ化メチルとの反応によって達成できます。 この反応は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で、高温で行われます .

工業生産方法

MAP4343の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、植物由来のジオスゲニンからのMAP4343の連続フロー合成が含まれます。 この方法は、6段階で64%の全体収率を達成するために最適化されています .

化学反応の分析

反応の種類

MAP4343は、次を含むさまざまな化学反応を起こします。

酸化: MAP4343は酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、MAP4343分子の官能基を修飾することができます。

置換: 置換反応は、MAP4343構造に新しい官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ヨウ化メチルや臭化エチルなどの試薬は、置換反応に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはアルデヒドの形成につながる可能性がありますが、還元はアルコールまたはアルカンの生成につながる可能性があります .

科学研究アプリケーション

MAP4343は、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

Pregnenolone: The parent compound of MAP4343, which also has neuroactive properties.

Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.

Dexamethasone: A corticosteroid with anti-inflammatory and immunosuppressant properties.

Uniqueness of MAP4343

MAP4343 is unique in its ability to bind to microtubule-associated protein 2 and stimulate tubulin polymerization, which is not observed with other similar compounds. Unlike fluoxetine, MAP4343 does not target neurotransmitter receptors, making it a novel therapeutic agent with a different mechanism of action .

特性

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGQOQHAMHMMNE-BIBIXIOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304765 | |

| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-26-2 | |

| Record name | (3β)-3-Methoxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnenolone methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENOLONE METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU767RK7YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for Pregnenolone methyl ether (PME) in treating neurological disorders?

A1: PME, a synthetic derivative of the neuroactive steroid pregnenolone, appears to exert its therapeutic effects by targeting microtubules (MTs) within neurons. [, ] MTs are essential for neuronal development and function, and their dynamics are regulated by microtubule-associated proteins (MAPs) and post-translational modifications of tubulin. [] Research suggests that PME positively influences the binding of MAP2 and CLIP170, two proteins crucial for MT stability and dynamics, respectively. [, ] Dysregulation of these proteins is implicated in various neurological disorders, including major depressive disorder (MDD) and CDKL5 deficiency disorder (CDD). [, ] PME also appears to modulate MT acetylation, a modification often disrupted in neurological abnormalities. [] This targeted action on MTs may underlie PME's potential therapeutic benefits in these conditions.

Q2: How does the structure of Pregnenolone methyl ether (PME) differ from its parent compound, pregnenolone, and what impact does this have on its therapeutic potential?

A2: Pregnenolone methyl ether is a synthetic derivative of pregnenolone where a methyl group replaces the hydrogen atom at the 3β-hydroxyl group of the pregnenolone molecule. This modification prevents PME from being metabolized into other downstream steroid molecules, unlike pregnenolone. [] Consequently, PME exhibits greater specificity in its action, focusing primarily on MT-related mechanisms. This targeted effect makes PME a potentially more attractive candidate for therapeutic development in neurological disorders linked to MT dysfunction. []

Q3: What preclinical evidence supports the potential of Pregnenolone methyl ether (PME) as a treatment for CDKL5 deficiency disorder (CDD)?

A3: Studies using Cdkl5-knockout mice, a model for CDD, demonstrate PME's potential therapeutic benefits. [, ] CDD is characterized by impaired neuronal development and function, leading to severe intellectual disability and epilepsy. [] Research shows that PME administration to these mice improves hippocampal-dependent behavior, a key indicator of cognitive function. [] Furthermore, PME appears to restore spine maturation in the hippocampus, a process crucial for synaptic plasticity and learning. [] These findings suggest that PME may have disease-modifying potential in CDD by addressing the underlying neuronal deficits.

Q4: What makes Pregnenolone methyl ether (PME) a potentially interesting candidate for treating treatment-resistant depression (TRD)?

A4: Preclinical studies suggest that PME might hold promise for treating TRD. [] Traditional antidepressants, like selective serotonin reuptake inhibitors (SSRIs), often prove ineffective in TRD. [] Studies utilizing Wistar Kyoto (WKY) rats, a model for TRD, have shown that PME, unlike fluoxetine (an SSRI), demonstrates antidepressant efficacy in the forced swimming test. [] This finding, coupled with PME's distinct mechanism of action targeting MTs, suggests its potential as an alternative treatment approach for TRD, a condition where current therapeutic options remain limited.

Q5: Have any potential biomarkers been identified to monitor Pregnenolone methyl ether (PME) treatment efficacy in preclinical models?

A5: Research suggests that plasma levels of acetylated α-tubulin (Acet-Tub) may serve as a potential biomarker for both PME and ketamine's antidepressant efficacy. [] Studies in WKY rats, a model for TRD, demonstrated increased Acet-Tub levels compared to control rats. [] Interestingly, PME administration, when showing antidepressant effects, was associated with a decrease in these elevated Acet-Tub levels. [] This correlation between PME's therapeutic action and Acet-Tub modulation suggests that this readily accessible biomarker could be valuable in monitoring treatment response and potentially predicting therapeutic efficacy in future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1618386.png)